molecular formula C16H26N2O3 B2921666 methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate CAS No. 1355924-47-8

methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate

Cat. No.: B2921666
CAS No.: 1355924-47-8
M. Wt: 294.395
InChI Key: OXFSANRCIFGCCV-UHFFFAOYSA-N
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Description

The compound “methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The prop-2-yn-1-yl group is an alkyne, which is often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and the various substituents. The presence of the alkyne group (prop-2-yn-1-yl) could potentially introduce some interesting electronic properties .


Chemical Reactions Analysis

The terminal alkynes, like the prop-2-yn-1-yl group in this compound, can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the alkyne could affect its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a piperidine ring are used in pharmaceuticals and can have a variety of mechanisms of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals .

Properties

IUPAC Name

methyl 3-[propan-2-yl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-5-9-17-10-6-14(7-11-17)16(20)18(13(2)3)12-8-15(19)21-4/h1,13-14H,6-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSANRCIFGCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)OC)C(=O)C1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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